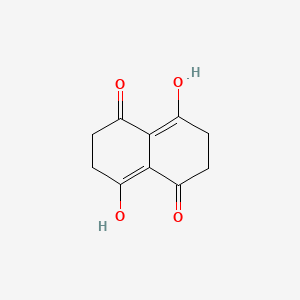
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione is a chemical compound with the molecular formula C10H10O4 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione can be achieved through several methods. One common approach involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Frémy’s salt and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitrobenzoyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydronaphthalenediols.
Substitution: Formation of nitrobenzoyl derivatives.
Aplicaciones Científicas De Investigación
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Uniqueness: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione stands out due to its specific arrangement of hydroxyl and carbonyl groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
141456-21-5 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
4,8-dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione |
InChI |
InChI=1S/C10H10O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h11,14H,1-4H2 |
Clave InChI |
PYWAROZRMDGQQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(CCC(=O)C2=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


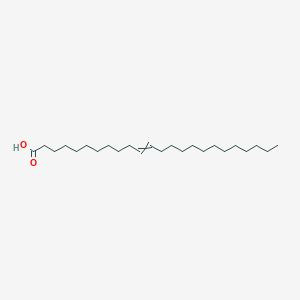
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
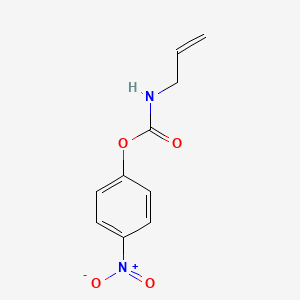
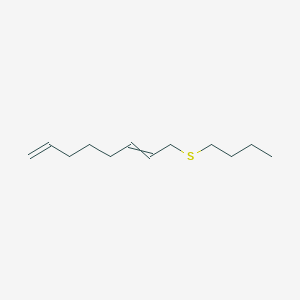

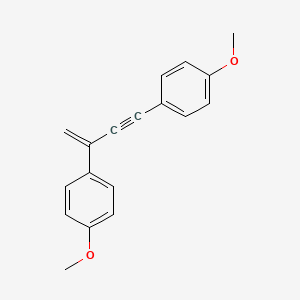
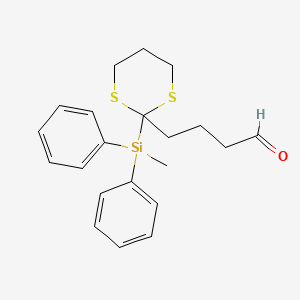
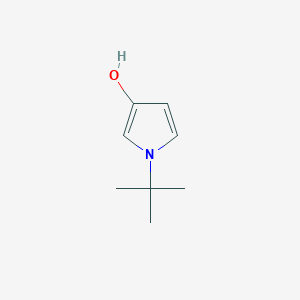
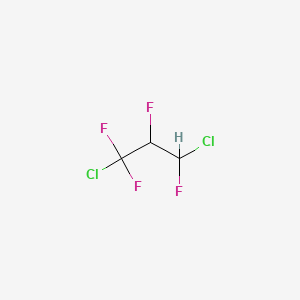
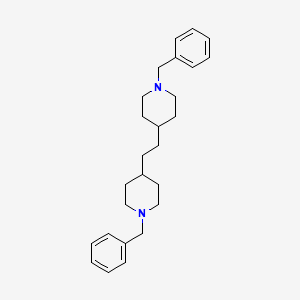
![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)

